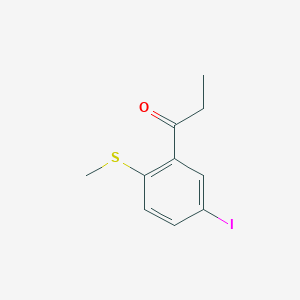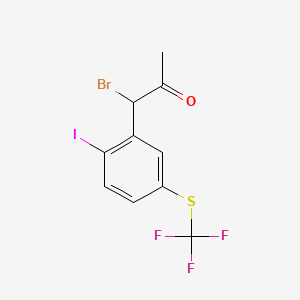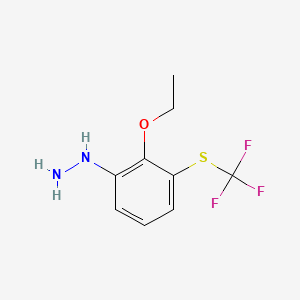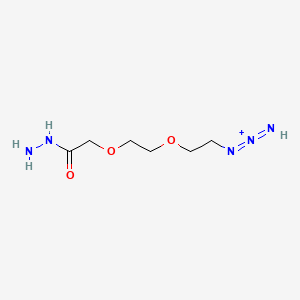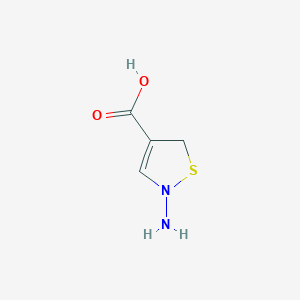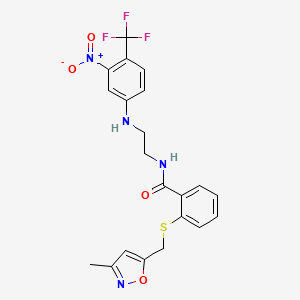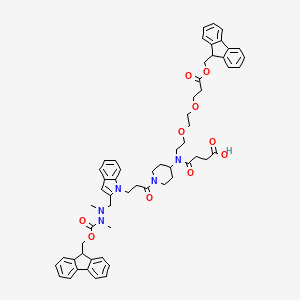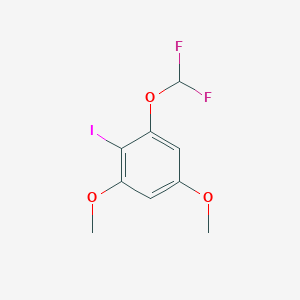
1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . This compound is characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzene ring, along with an iodine atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The iodine atom can also play a role in the compound’s mechanism of action by facilitating electrophilic substitution reactions .
Comparison with Similar Compounds
1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene can be compared with similar compounds such as:
1-Difluoromethoxy-3-iodobenzene: This compound lacks the dimethoxy groups, which can significantly alter its chemical properties and reactivity.
1-Difluoromethoxy-3-fluoro-2-iodobenzene: The presence of a fluorine atom instead of a methoxy group can influence the compound’s electronic properties and reactivity.
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene: The position of the methoxy groups can affect the compound’s steric and electronic properties.
Properties
Molecular Formula |
C9H9F2IO3 |
|---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-5-3-6(14-2)8(12)7(4-5)15-9(10)11/h3-4,9H,1-2H3 |
InChI Key |
MDHIWHAOIYYLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


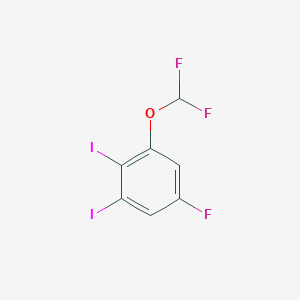
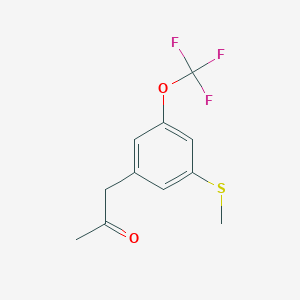
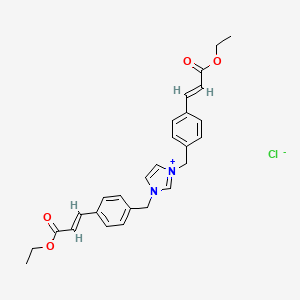
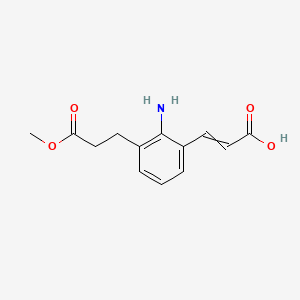
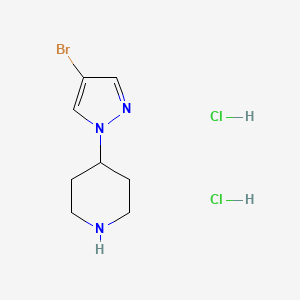
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
